molecular formula C12H19NO2 B11984082 N,3a,6a-trimethylhexahydro-1H-1,4-methanocyclopenta[c]furan-1-carboxamide

N,3a,6a-trimethylhexahydro-1H-1,4-methanocyclopenta[c]furan-1-carboxamide

Cat. No.: B11984082
M. Wt: 209.28 g/mol
InChI Key: CZOXSUWRTCARQD-UHFFFAOYSA-N
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Description

6,7-DIMETHYL-4-OXA-TRICYCLO(4.3.0.0(3,7))NONANE-3-CARBOXYLIC ACID METHYLAMIDE is a complex organic compound with the molecular formula C12H19NO2 and a molecular weight of 209.291 g/mol . This compound is part of a unique class of chemicals known for their intricate tricyclic structures, which often exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-DIMETHYL-4-OXA-TRICYCLO(4.3.0.0(3,7))NONANE-3-CARBOXYLIC ACID METHYLAMIDE typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions to form the tricyclic core, followed by functional group modifications to introduce the carboxylic acid and methylamide groups. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial to achieving high yields and purity .

Industrial Production Methods

similar compounds are often produced using batch or continuous flow reactors, which allow for precise control over reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

6,7-DIMETHYL-4-OXA-TRICYCLO(4.3.0.0(3,7))NONANE-3-CARBOXYLIC ACID METHYLAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

6,7-DIMETHYL-4-OXA-TRICYCLO(4.3.0.0(3,7))NONANE-3-CARBOXYLIC ACID METHYLAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action for 6,7-DIMETHYL-4-OXA-TRICYCLO(4.3.0.0(3,7))NONANE-3-CARBOXYLIC ACID METHYLAMIDE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. These interactions may involve binding to active sites or altering the conformation of target proteins, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 5-OXO-4-OXA-TRICYCLO(4.2.1.0(3,7))NONANE-9-CARBOXYLIC ACID
  • 2-IODO-5-OXO-4-OXA-TRICYCLO(4.2.1.0(3,7))NONANE-9-CARBOXYLIC ACID
  • PENTACYCLO[4.3.0.0(2,5).0(3,8).0(4,7)]NONANE-4-CARBOXYLIC ACID
  • METHYL PENTACYCLO[4.3.0.0(2,5).0(3,8).0(4,7)]NONANE-4-CARBOXYLATE

Uniqueness

What sets 6,7-DIMETHYL-4-OXA-TRICYCLO(4.3.0.0(3,7))NONANE-3-CARBOXYLIC ACID METHYLAMIDE apart from these similar compounds is its specific arrangement of functional groups and the presence of the methylamide moiety. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research .

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

N,6,7-trimethyl-4-oxatricyclo[4.3.0.03,7]nonane-3-carboxamide

InChI

InChI=1S/C12H19NO2/c1-10-7-15-12(9(14)13-3)6-8(10)4-5-11(10,12)2/h8H,4-7H2,1-3H3,(H,13,14)

InChI Key

CZOXSUWRTCARQD-UHFFFAOYSA-N

Canonical SMILES

CC12CCC3C1(COC2(C3)C(=O)NC)C

Origin of Product

United States

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